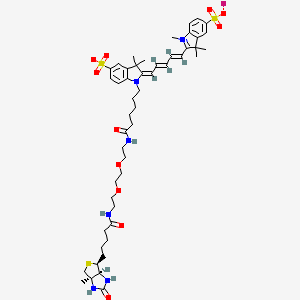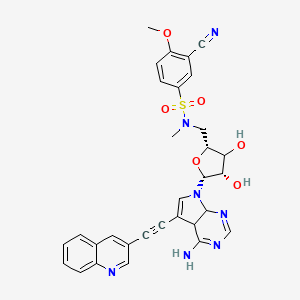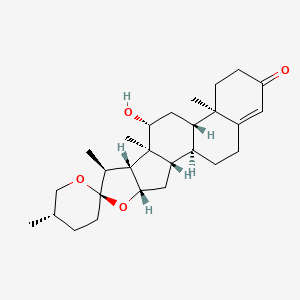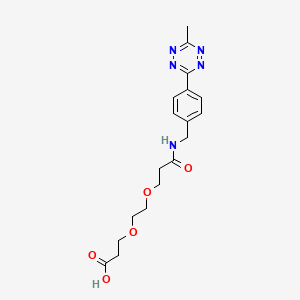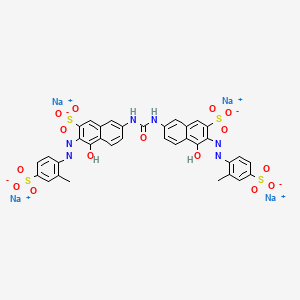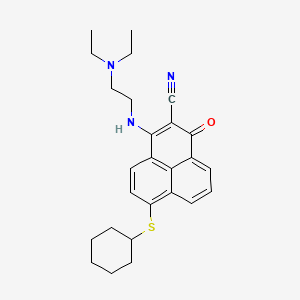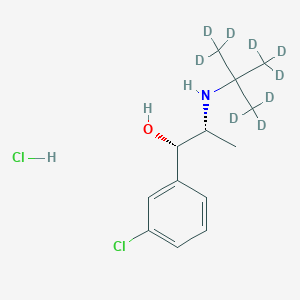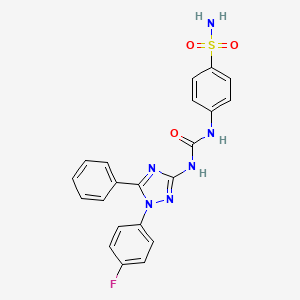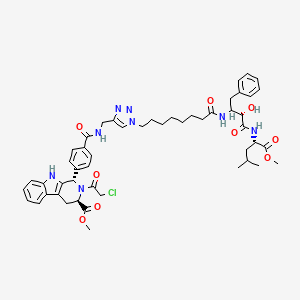
PROTAC GPX4 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC GPX4 degrader-2, also known as compound 18a, is a proteolysis targeting chimera (PROTAC) designed to degrade glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. This compound induces the accumulation of lipid peroxides and mitochondrial depolarization, subsequently triggering ferroptosis, a form of regulated cell death .
Preparation Methods
The synthesis of PROTAC GPX4 degrader-2 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for GPX4 with a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the GPX4 ligand: This step involves synthesizing a molecule that can specifically bind to GPX4.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase.
Linking the two ligands: The final step involves linking the GPX4 ligand and the E3 ligase ligand through a chemical linker to form the PROTAC molecule
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their assembly into the final PROTAC molecule.
Chemical Reactions Analysis
PROTAC GPX4 degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can induce the oxidation of lipid molecules, leading to the formation of lipid peroxides.
Reduction: The GPX4 enzyme typically reduces lipid hydroperoxides to their corresponding alcohols, but in the presence of this compound, this reduction is inhibited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are lipid peroxides and other oxidative stress markers.
Scientific Research Applications
PROTAC GPX4 degrader-2 has several scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of GPX4 in cellular processes and ferroptosis.
Medicine: It is being investigated for its potential in cancer therapy, particularly in inducing ferroptosis in cancer cells.
Industry: While its industrial applications are limited, it is used in the development of new therapeutic strategies and drug discovery .
Mechanism of Action
The mechanism of action of PROTAC GPX4 degrader-2 involves the recruitment of an E3 ubiquitin ligase to GPX4, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome. This degradation inhibits the enzyme’s ability to reduce lipid hydroperoxides, resulting in the accumulation of lipid peroxides and the induction of ferroptosis .
Comparison with Similar Compounds
PROTAC GPX4 degrader-2 is unique in its ability to specifically target and degrade GPX4. Similar compounds include:
PROTAC GPX4 degrader-1: Another PROTAC designed to degrade GPX4, but with different ligands and linkers.
RSL3: A covalent inhibitor of GPX4 that induces ferroptosis by inhibiting the enzyme’s activity without degrading it.
ML162: Another covalent inhibitor of GPX4 with a similar mechanism to RSL3 .
This compound stands out due to its bifunctional nature, allowing it to recruit the ubiquitin-proteasome system for targeted protein degradation, which is not a feature of traditional inhibitors like RSL3 and ML162.
Properties
Molecular Formula |
C50H61ClN8O9 |
|---|---|
Molecular Weight |
953.5 g/mol |
IUPAC Name |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |
InChI Key |
LUTJVHXGXLJMAW-VSVCEVJVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


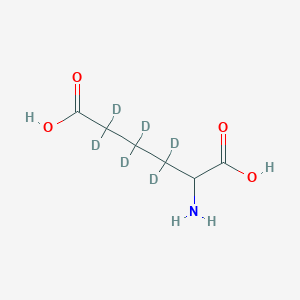
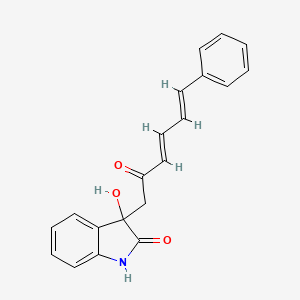
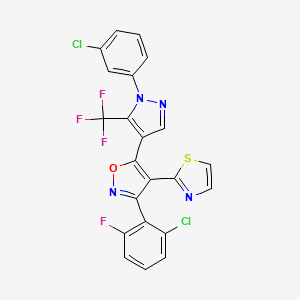
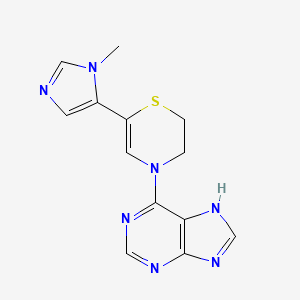
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
